3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes. It is characterized by the presence of a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a carboxamide group attached to the benzothiophene core, along with a chloro and a fluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of appropriate precursors or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Chloro and Fluorophenyl Substituents: These substituents can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions like the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: This step involves the reaction of the benzothiophene derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced compounds.
Scientific Research Applications
3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
Comparison
Compared to similar compounds, 3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzothiophene core. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNOS/c16-13-11-6-1-2-7-12(11)20-14(13)15(19)18-10-5-3-4-9(17)8-10/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAGIHDGMUFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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